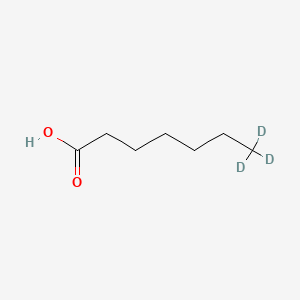
α-Methyl Omuralide-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
α-Methyl Omuralide-d6: is a deuterium-labeled derivative of α-Methyl Omuralide. It is a potent, selective, and irreversible inhibitor of proteasome function. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of α-Methyl Omuralide-d6 involves the incorporation of deuterium atoms into the α-Methyl Omuralide structure. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the α-Methyl Omuralide precursor.
Deuterium Incorporation: Deuterium atoms are introduced into the precursor through a series of chemical reactions, typically involving deuterated reagents and solvents.
Purification: The final product is purified using techniques such as chromatography to obtain this compound with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: α-Methyl Omuralide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Applications De Recherche Scientifique
Chemistry: α-Methyl Omuralide-d6 is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in studying the structure, reaction mechanisms, and kinetics of various chemical reactions .
Biology: In biological research, this compound is utilized to investigate proteasome function and its role in cellular processes. It serves as a tool to study protein degradation pathways and their implications in diseases .
Medicine: Although not used clinically, this compound aids in understanding the mechanisms of proteasome inhibitors, which are potential therapeutic agents for cancer and other diseases .
Industry: In the industrial sector, this compound is employed in the development of new materials and chemical processes. Its unique properties make it valuable for various applications .
Mécanisme D'action
α-Methyl Omuralide-d6 exerts its effects by irreversibly inhibiting the proteasome, a complex responsible for degrading unwanted or damaged proteins within cells. The compound binds to the active site of the proteasome, preventing it from performing its function. This inhibition disrupts protein degradation pathways, leading to the accumulation of proteins and subsequent cellular effects .
Comparaison Avec Des Composés Similaires
α-Methyl Omuralide: The non-deuterated version of α-Methyl Omuralide-d6.
Clasto-Lactacystin β-lactone: Another proteasome inhibitor with a similar mechanism of action.
Epoxomicin: A natural product that also inhibits proteasome function
Uniqueness: this compound is unique due to its deuterium labeling, which enhances its stability and allows for detailed studies using NMR spectroscopy. This labeling distinguishes it from other proteasome inhibitors and provides additional insights into its mechanism of action and interactions .
Propriétés
Numéro CAS |
1346599-95-8 |
|---|---|
Formule moléculaire |
C11H17NO4 |
Poids moléculaire |
233.297 |
Nom IUPAC |
(1S,5R)-5-[(1S)-1-hydroxy-2-methylpropyl]-2,2-bis(trideuteriomethyl)-7-oxa-4-azabicyclo[3.2.0]heptane-3,6-dione |
InChI |
InChI=1S/C11H17NO4/c1-5(2)6(13)11-7(16-9(11)15)10(3,4)8(14)12-11/h5-7,13H,1-4H3,(H,12,14)/t6-,7-,11+/m0/s1/i3D3,4D3 |
Clé InChI |
SFIBAAAUUBBTJU-AUZYLFTPSA-N |
SMILES |
CC(C)C(C12C(C(C(=O)N1)(C)C)OC2=O)O |
Synonymes |
(1R,5S)-1-[(1S)-1-Hydroxy-2-methylpropyl]-4,4-(dimethyl-d6)-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione; (-)-7-Methylomuralide-d6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


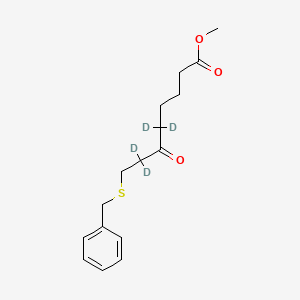

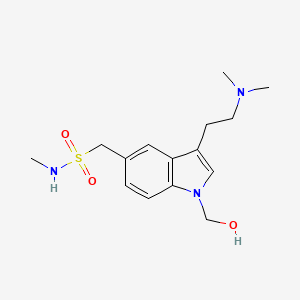
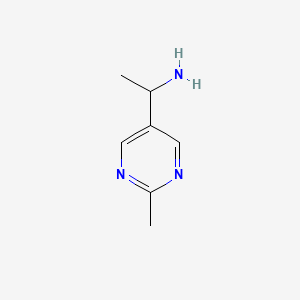
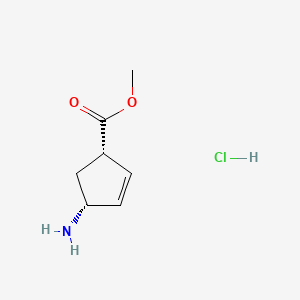
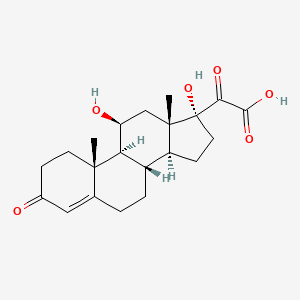
![2-Chloro-1-[(2R,5S)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B584793.png)
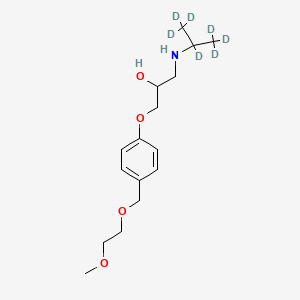
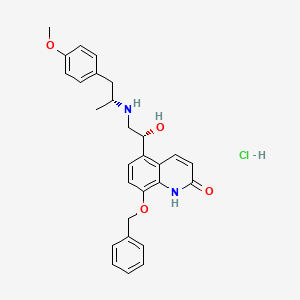
![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B584798.png)
